((3-Fluorophenyl)sulfonyl)methionine

Description

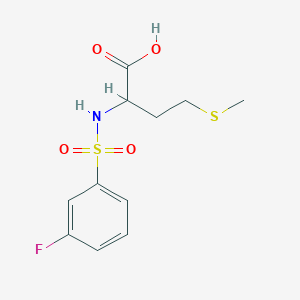

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(3-fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S2/c1-18-6-5-10(11(14)15)13-19(16,17)9-4-2-3-8(12)7-9/h2-4,7,10,13H,5-6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCJJJQGBXDCBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements

Retrosynthetic Analysis of the ((3-Fluorophenyl)sulfonyl)methionine Scaffold

A retrosynthetic analysis of this compound reveals two primary building blocks: the 3-fluorophenylsulfonyl moiety and the methionine backbone. The key disconnection occurs at the sulfur-nitrogen bond of the sulfonamide linkage. This bond is logically formed through the reaction of an activated sulfonyl species with the amino group of methionine.

Derivatization from 3-Fluorobenzenesulfonyl Chloride

The most direct precursor for the aryl sulfonyl portion of the molecule is 3-fluorobenzenesulfonyl chloride. This starting material can be synthesized through several established methods. One common approach involves the sulfochlorination of fluorobenzene (B45895) with chlorosulfonic acid. researchgate.net Alternatively, it can be prepared from 3-fluoroaniline (B1664137) via a diazotization reaction followed by treatment with sulfur dioxide in the presence of a copper catalyst (the Sandmeyer reaction).

The synthesis of various fluorinated benzenesulfonyl chlorides has been well-documented. For instance, processes for preparing these compounds often involve heating a precursor benzenesulfonyl fluoride (B91410) with an alkali metal fluoride, such as potassium fluoride, to achieve fluorination. google.com

Incorporation of the Methionine Moiety

The methionine fragment, an essential amino acid, provides the chiral core of the target molecule. nih.govnih.gov The incorporation of this moiety is typically achieved by reacting the free amino group of methionine with the electrophilic 3-fluorobenzenesulfonyl chloride. This nucleophilic substitution reaction forms the stable sulfonamide bond.

The reaction is generally carried out under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity. monash.edu The choice of base and solvent is crucial to ensure the reaction proceeds efficiently without racemization of the chiral center or unwanted side reactions involving the carboxylic acid or the thioether side chain of methionine. Protecting the carboxylic acid group, for example as a methyl or ethyl ester, can prevent side reactions and improve solubility in organic solvents. monash.edu

Development of Novel and Efficient Synthetic Pathways

Ongoing research aims to develop more effective methods for synthesizing N-sulfonylated amino acids, focusing on improving yields, simplifying purification, and achieving high stereochemical fidelity.

Optimization of Reaction Conditions for Yield and Purity

The sulfonylation of amino acids is a well-established transformation, but its efficiency can be highly dependent on the specific substrates and reaction conditions. Optimization is key to maximizing yield and purity.

Key parameters for optimization include:

Base: Common bases include sodium hydroxide, sodium carbonate, potassium carbonate, and organic amines like triethylamine. The choice of base can influence the rate of reaction and the potential for side reactions. monash.edu

Solvent: A biphasic system (e.g., diethyl ether/water, dichloromethane/water) known as the Schotten-Baumann condition is often employed. The use of aprotic polar solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF) is also common. researchgate.net

Temperature: These reactions are often performed at reduced temperatures (e.g., 0 °C) to control the reaction rate and minimize side product formation. researchgate.net

pH Control: Maintaining an optimal pH is crucial, especially when the amino acid's carboxylic acid is unprotected, to ensure the amino group remains sufficiently nucleophilic. rsc.org

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Dichloromethane/Water | Tetrahydrofuran (THF) | Acetonitrile |

| Base | Na2CO3 | Triethylamine (Et3N) | K2CO3 |

| Temperature | 0 °C to Room Temp | Room Temperature | 50 °C |

| Typical Yield | Moderate to High | High | Moderate |

This table presents hypothetical data based on typical conditions for sulfonylation reactions found in the literature for illustrative purposes.

Stereoselective Synthesis Approaches for Chiral Centers

Methionine possesses a chiral center at its α-carbon. Preserving the stereochemical integrity of this center during synthesis is paramount, particularly for biological applications. While starting with enantiomerically pure L- or D-methionine is the most straightforward approach, the reaction conditions must be mild enough to prevent racemization.

For the synthesis of derivatives with multiple chiral centers, diastereoselective approaches are necessary. For example, the addition of sulfonyl anions to chiral N-sulfinyl imines has been shown to be a highly stereoselective method for creating β-amino sulfones and sulfonamides, providing excellent control over the formation of new stereocenters. nih.gov While not directly applicable to the N-sulfonylation of methionine itself, this principle highlights the types of stereocontrolled methods being developed for related structures.

Synthesis of Structural Analogs and Isomers

The synthesis of structural analogs and isomers of this compound allows for the exploration of structure-activity relationships. Analogs can be created by modifying either the aromatic ring or the amino acid portion of the molecule.

Aromatic Ring Analogs: Isomers can be synthesized by starting with 2-fluorobenzenesulfonyl chloride or 4-fluorobenzenesulfonyl chloride. Other analogs can be generated by introducing different substituents on the phenyl ring or by replacing the phenyl ring with other aromatic or heteroaromatic systems. nih.gov

Amino Acid Analogs: The methionine moiety can be replaced with other natural or unnatural amino acids to probe the importance of the thioether side chain and the length of the carbon backbone. For instance, using homocysteine would yield a thiol analog, while using ethionine would introduce an ethyl group instead of a methyl group on the sulfur. The synthesis of proline analogs, for example, often involves multi-step sequences starting from derivatives like 3-hydroxyproline. nih.govresearchgate.net

Positional Isomers of Fluorine on the Phenyl Ring

The position of the fluorine atom on the phenyl ring can significantly influence the electronic properties and, consequently, the biological activity of the molecule. The synthesis of ortho- and para-fluorinated isomers of this compound requires regioselective synthetic strategies. A common approach involves the preparation of the corresponding fluoronitrobenzenesulfonyl chloride isomers, which can then be coupled with methionine.

A two-step procedure starting from difluoronitrobenzenes has been described for the synthesis of various fluoronitrobenzenesulfonyl chlorides. researchgate.net This method involves a regioselective nucleophilic aromatic substitution with a thiol, followed by oxidative cleavage with chlorine to yield the desired sulfonyl chloride. researchgate.net The regioselectivity of the initial substitution is dictated by the electronic activation provided by the nitro group, which directs the incoming nucleophile. For example, starting with 1,3-difluoro-2-nitrobenzene (B107855) or 1,3-difluoro-4-nitrobenzene would be a viable route to the precursors for the 2-fluoro and 4-fluoro analogs, respectively.

Once the specific fluorophenylsulfonyl chloride is obtained, it can be reacted with L-methionine under basic conditions to form the final sulfonamide product. This standard coupling reaction proceeds via nucleophilic attack of the methionine amino group on the sulfonyl chloride.

Table 1: Positional Isomers of ((Fluorophenyl)sulfonyl)methionine

| Compound Name | Position of Fluorine | Starting Material Example for Sulfonyl Chloride Synthesis |

|---|---|---|

| ((2-Fluorophenyl)sulfonyl)methionine | Ortho | 1,3-Difluoro-2-nitrobenzene |

| This compound | Meta | 1,2-Difluoro-4-nitrobenzene |

| ((4-Fluorophenyl)sulfonyl)methionine | Para | 1,3-Difluoro-4-nitrobenzene |

Modifications of the Sulfonyl Linker

The sulfonyl group is a key structural motif, but its replacement with bioisosteres can lead to improved pharmacokinetic properties. tandfonline.comnih.gov Sulfoximines and sulfonimidamides are two such bioisosteres that have gained significant attention in medicinal chemistry. mdpi.com They are aza-analogues of sulfones and sulfonamides, respectively, and offer an additional vector for substitution at the nitrogen atom, allowing for fine-tuning of the molecule's properties. mdpi.com

The synthesis of sulfoximines can be achieved from sulfoxides via NH transfer reactions mediated by hypervalent iodine reagents like bisacetoxyiodobenzene in the presence of an ammonia (B1221849) source such as ammonium (B1175870) carbamate. mdpi.comresearchgate.net This allows for the direct conversion of a precursor like (3-fluorophenyl)sulfinyl-methionine to the corresponding sulfoximine.

Similarly, sulfonimidamides can be prepared from sulfonamides. A one-pot transformation involves the in situ formation of a sulfonimidoyl chloride, which then undergoes nucleophilic substitution with an amine. researchgate.net This provides a convenient route to modify the original sulfonamide linkage in this compound. researchgate.net Another approach involves the conversion of sulfenamides through a one-pot NH and O transfer reaction. mdpi.com

Table 2: Potential Bioisosteric Replacements for the Sulfonyl Linker

| Linker | Structure | General Synthetic Precursor | Key Synthetic Transformation |

|---|---|---|---|

| Sulfonamide | -SO₂NH- | Sulfonyl chloride | Reaction with an amine |

| Sulfoximine | -S(O)(NH)- | Sulfoxide (B87167) | Hypervalent iodine-mediated NH transfer |

| Sulfonimidamide | -S(O)(NH)NH- | Sulfonamide or Sulfenamide | Deoxychlorination and amine addition or NH/O transfer |

| Sulfone | -SO₂- | Sulfide | Oxidation |

Variations within the Methionine Side Chain

The methionine residue offers several sites for modification, primarily at the thioether sulfur and the associated alkyl chain. These modifications can impact the compound's hydrophobicity, metabolic stability, and interaction with biological targets.

Oxidation of the Thioether: The sulfur atom in methionine is susceptible to oxidation, yielding methionine sulfoxide and, upon further oxidation, methionine sulfone. wikipedia.org These transformations can be performed using various oxidizing agents. For instance, methionine sulfoxide can be prepared by reacting methionine with hydrogen peroxide. google.com The formation of these oxidized species introduces polarity into the side chain, which can alter the molecule's properties. researchgate.netteknoscienze.com The oxidation can result in a mixture of two diastereomers (methionine-S-sulfoxide and methionine-R-sulfoxide). wikipedia.org

S-Alkylation and Analogs: The thioether can be alkylated to form sulfonium (B1226848) salts. researchgate.netresearchgate.net A more profound modification involves replacing the S-methyl group with other alkyl groups. Ethionine, the S-ethyl analog of methionine, is a well-known example. nih.gov Analogs with extended side chains, such as those containing propargyl or allyl groups, can be synthesized by the direct chemoselective alkylation of S-adenosyl-L-homocysteine (AdoHcy) under acidic conditions. nih.govnih.govresearchgate.net This strategy allows for the introduction of functional handles for further chemical modification. nih.gov

Backbone and Isosteric Replacement: To prevent oxidation, methionine can be replaced with non-oxidizable isosteres. Norleucine is a common replacement where the thioether is substituted with a methylene (B1212753) group. Other analogs, such as azidohomoalanine (AHA) and homopropargylglycine (HPG), can be incorporated to introduce bioorthogonal handles for "click chemistry" applications. jenabioscience.com These analogs are typically incorporated during peptide synthesis. jenabioscience.com

Table 3: Examples of Variations within the Methionine Side Chain

| Modification | Resulting Structure/Analog | Key Features | Synthetic Approach Example |

|---|---|---|---|

| Oxidation | Methionine Sulfoxide | Increased polarity, two diastereomers possible | Reaction with H₂O₂ google.com |

| Oxidation | Methionine Sulfone | Further increased polarity, irreversible in vivo | Stronger oxidation of methionine or methionine sulfoxide |

| S-Alkylation | Ethionine | S-ethyl instead of S-methyl | Enzymatic synthesis from ethionine and ATP nih.gov |

| S-Alkylation | S-Propargyl/Allyl Analogs | Introduction of reactive handles | Alkylation of S-adenosyl-L-homocysteine nih.gov |

| Isosteric Replacement | Norleucine | Non-oxidizable, similar hydrophobicity | Standard peptide synthesis using Fmoc-Nle-OH |

| Isosteric Replacement | Azidohomoalanine (AHA) | Bioorthogonal handle (azide) for click chemistry | Standard peptide synthesis using Fmoc-Aha-OH jenabioscience.com |

Mechanistic Insights into Biological Interactions and Pathways

Elucidation of Cellular and Subcellular Effects

Modulation of Intracellular Signaling Pathways

No specific studies detailing the modulation of intracellular signaling pathways by ((3-Fluorophenyl)sulfonyl)methionine were identified in the public scientific literature.

Impact on Amino Acid Metabolism and Related Biochemical Cycles

Information regarding the impact of this compound on amino acid metabolism and related biochemical cycles is not available in the reviewed sources.

Influence on Protein Post-Translational Modifications

There is no publicly available research on the influence of this compound on protein post-translational modifications.

Study of Structure-Activity Relationships (SAR)

Correlation of Structural Modifications with Biological Response

Detailed studies correlating structural modifications of this compound with biological responses are not present in the accessible scientific literature.

Ligand Efficiency and Lipophilicity Effects on Activity

Data on the ligand efficiency and the effects of lipophilicity on the activity of this compound are not publicly documented.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are essential disciplines in modern chemical and pharmaceutical research, offering profound insights into molecular behavior at an atomic level. For the compound ((3-Fluorophenyl)sulfonyl)methionine, these computational methods are pivotal for characterizing its structural and dynamic properties, predicting its interactions with potential biological targets, and guiding the rational design of novel analogs.

Applications As a Chemical Probe or Research Tool

Utilization in Proteomic Profiling and Target Identification Studies

Proteomic profiling aims to characterize the entire set of proteins in a biological system. Chemical probes are essential tools in this field, enabling the identification and functional analysis of proteins within complex mixtures.

Development as a Tag or Affinity Probe for Methionine-Related Proteins

The structure of ((3-Fluorophenyl)sulfonyl)methionine suggests its potential as a specialized probe. The sulfonyl group can be engineered into a reactive moiety, such as a sulfonyl fluoride (B91410), which can form covalent bonds with nucleophilic amino acid residues on proteins (e.g., lysine, tyrosine, serine). This functionality is a cornerstone of activity-based protein profiling (ABPP).

In this context, the methionine component of the molecule could act as a recognition element, guiding the probe to the active sites of methionine-dependent enzymes like methionine aminopeptidases or S-adenosylmethionine (SAM)-dependent methyltransferases. Methionine and its analogs are also used in techniques like bioorthogonal noncanonical amino acid tagging (BONCAT), where they are incorporated into newly synthesized proteins, allowing for their subsequent labeling and identification. While BONCAT typically uses methionine surrogates with azide (B81097) or alkyne handles for click chemistry, a sulfonyl-containing version could be explored for different reactivity and targeting.

Furthermore, peptide tags rich in methionine have been developed for protein purification, leveraging the affinity of the sulfur atom for surfaces like gold. A molecule like this compound could be a building block for such tags, offering unique binding or spectral properties due to the fluorinated aryl sulfonyl group.

Incorporation into Peptides for Functional Studies

Synthetic peptides are invaluable tools for studying protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways. Incorporating non-canonical amino acids like this compound into a peptide sequence can confer specific advantages.

The fluorophenyl)sulfonyl group could serve multiple purposes:

Structural Mimicry: It can act as a bioisostere for post-translationally modified residues, such as phosphorylated or sulfonated amino acids, helping to probe the structural and functional consequences of these modifications.

Enhanced Binding: The aryl sulfonyl group can form stabilizing interactions with aromatic residues (e.g., tryptophan, tyrosine, phenylalanine) within a protein's binding pocket, potentially increasing the peptide's affinity and specificity.

Spectroscopic Handle: The fluorine atom provides a unique spectroscopic marker for ¹⁹F NMR studies, a powerful technique for analyzing peptide conformation and binding to target proteins without interference from other signals in a biological sample.

The synthesis of peptides containing such modified amino acids is a well-established field, and incorporating a this compound building block would be feasible using standard solid-phase peptide synthesis (SPPS) methodologies.

Role in Understanding Methionine Oxidation and Redox Biology

Methionine is one of the most easily oxidized amino acids, and its oxidation to methionine sulfoxide (B87167) (MetO) and methionine sulfone (MetSO₂) is a critical event in redox biology. This reversible oxidation acts as a cellular antioxidant mechanism and a regulatory switch for protein function.

A synthetic compound like this compound, where the sulfur is already in a high oxidation state (sulfone), can be used as a stable analog to study the downstream effects of irreversible methionine oxidation.

| Research Application Area | Potential Use of this compound Analog |

| Enzyme Specificity Studies | As a substrate or inhibitor to probe the active sites of enzymes that recognize oxidized methionine, such as certain proteases or repair enzymes. |

| Structural Biology | To stabilize a protein in a conformation that mimics the oxidized state for crystallographic or NMR studies. |

| Cellular Assays | In cell-based studies to understand the functional consequences when a key methionine residue is permanently "locked" in an oxidized state. |

Research has shown that the oxidation of methionine can significantly strengthen its interaction with aromatic residues. nih.gov By using a stable sulfone analog like this compound, researchers could dissect the energetic contributions of this interaction to protein stability and function under conditions mimicking severe oxidative stress. nih.gov

Potential as a Precursor for Advanced Medicinal Chemistry Scaffolds

The sulfonamide and sulfonyl groups are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs. Methionine derivatives also serve as foundational components for designing enzyme inhibitors and other therapeutic agents. The combination of these elements in this compound makes it an attractive starting point or scaffold for drug discovery.

The molecule could be modified to create libraries of compounds for screening against various therapeutic targets. For instance, the carboxylic acid and amine functionalities of the methionine backbone provide convenient handles for chemical elaboration, allowing for the attachment of different functional groups to explore structure-activity relationships (SAR).

Key Structural Features for Medicinal Chemistry:

Sulfonyl Group: A key pharmacophore in many drugs, known for its ability to act as a hydrogen bond acceptor and engage in specific interactions with protein targets.

Fluorophenyl Ring: Fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.

Methionine Backbone: Provides a chiral scaffold and functional groups for further chemical modification.

Derivatives of this scaffold could be designed as inhibitors for enzymes involved in methionine metabolism, which is often dysregulated in diseases like cancer. mdpi.com

Future Directions and Emerging Research Avenues

Integration with Advanced Omics Technologies for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of the biological effects of ((3-Fluorophenyl)sulfonyl)methionine, the integration of advanced "omics" technologies will be paramount. These high-throughput approaches can provide an unbiased and holistic view of the molecular changes induced by the compound within a cell or organism. In the post-genome era, advanced mass spectrometry-driven multi-omics technologies have become instrumental in dissecting complex diseases and discovering novel therapeutic avenues. nih.gov

Future research should focus on a multi-pronged omics strategy to elucidate the compound's mechanism of action. This would involve:

Proteomics: To identify protein targets that directly bind to this compound and to characterize downstream changes in protein expression and post-translational modifications.

Metabolomics: To map the alterations in cellular metabolism following treatment with the compound, providing insights into the metabolic pathways it perturbs.

Transcriptomics: To analyze changes in gene expression profiles, revealing the genetic and signaling pathways modulated by the compound.

Genomics: To investigate potential interactions with DNA and to identify any genetic biomarkers that may predict sensitivity or resistance to the compound's effects.

By integrating these diverse omics datasets, researchers can construct a detailed molecular portrait of the cellular response to this compound, moving beyond a single-target perspective to a more holistic, systems-level understanding.

Exploration of Novel Therapeutic Hypotheses based on Mechanism of Action

A thorough understanding of the mechanism of action of this compound, derived from omics studies, will be the bedrock for formulating novel therapeutic hypotheses. The structural similarity of the compound to methionine, an essential amino acid, suggests potential interference with metabolic pathways that are dependent on sulfur-containing amino acids.

Research into the dietary restriction of methionine has revealed significant impacts on aging, metabolic diseases, and oxidative stress in various models. nih.govresearchgate.net These findings suggest that a compound like this compound, which may modulate methionine metabolism, could be explored for therapeutic potential in a range of conditions. For instance, some cancer cells exhibit "methionine dependence," a unique characteristic where they are unable to grow in an environment depleted of methionine but supplemented with its precursor, homocysteine. researchgate.net This opens up the possibility of investigating this compound as a potential anti-cancer agent that selectively targets this metabolic vulnerability.

Furthermore, S-adenosyl-L-methionine (SAMe), a molecule derived from methionine, plays a crucial role in numerous biochemical reactions, including the synthesis of hormones, neurotransmitters, and phospholipids. nih.gov SAMe has demonstrated therapeutic potential in liver dysfunction and affective disorders. nih.gov Future research could explore whether this compound influences SAMe levels or its associated enzymatic reactions, thereby suggesting new therapeutic applications in these areas.

Development of Biocompatible Delivery Systems for Cellular Studies

To effectively study the cellular effects of this compound and to lay the groundwork for potential therapeutic delivery, the development of biocompatible delivery systems is crucial. The inherent physicochemical properties of the compound, such as its solubility and membrane permeability, will dictate the need for and the design of such systems.

Drawing inspiration from research on other methionine-functionalized materials, several strategies could be pursued. For instance, biocompatible block copolymers functionalized with methionine have been developed for targeted delivery of genetic material like plasmid DNA and small interfering RNA (siRNA). nih.govnih.gov These systems often exhibit good water solubility, biocompatibility, and the ability to target specific cell types. nih.gov

Future research in this area for this compound could involve:

Encapsulation in Nanoparticles: Utilizing biodegradable polymers or lipids to create nanoparticles that encapsulate the compound, potentially improving its stability, solubility, and cellular uptake.

Conjugation to Targeting Ligands: Attaching molecules that bind to specific receptors overexpressed on target cells (e.g., cancer cells) to enhance the precision of delivery and reduce off-target effects.

Development of Hydrogels: Creating injectable or implantable hydrogel-based systems for sustained and localized release of the compound, which could be particularly relevant for applications in tissue engineering or localized disease treatment.

The development of such delivery systems will be instrumental in advancing the preclinical evaluation of this compound, enabling more controlled and targeted investigations of its biological activities in cellular and eventually in vivo models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for ((3-fluorophenyl)sulfonyl)methionine, and how can reaction conditions be optimized for high yield?

- Methodology : Start with L-methionine as the precursor. Introduce the sulfonyl group via nucleophilic substitution using 3-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃ in THF/water). Monitor reaction progress via TLC or HPLC. Optimize temperature (typically 0–25°C) and stoichiometry (1:1.2 molar ratio of methionine to sulfonyl chloride) to minimize byproducts like over-sulfonated derivatives . Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of analytical techniques:

- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ ~7.4–8.1 ppm for aromatic protons; ¹³C NMR: sulfonyl carbon at ~115–120 ppm).

- Mass Spectrometry : ESI-MS for molecular ion verification (expected [M+H]⁺ ~290–300 m/z).

- HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What are the key stability considerations for this compound in aqueous solutions?

- Methodology : Conduct accelerated stability studies at varying pH (2–9) and temperatures (4°C, 25°C, 40°C). Monitor degradation via HPLC and identify hydrolytic byproducts (e.g., free methionine or sulfonic acid derivatives). Use buffered solutions (e.g., phosphate buffer) to stabilize pH-sensitive sulfonyl linkages .

Advanced Research Questions

Q. How does the 3-fluorophenylsulfonyl moiety influence the compound’s interaction with enzymatic targets (e.g., methionine adenosyltransferase)?

- Methodology : Perform in vitro enzyme inhibition assays using recombinant enzymes. Compare IC₅₀ values of this compound with native methionine. Use molecular docking simulations (e.g., AutoDock Vina) to analyze binding affinity differences, focusing on electrostatic interactions between the sulfonyl group and active-site residues .

Q. What contradictory data exist regarding the bioavailability of this compound in preclinical models, and how can these discrepancies be resolved?

- Methodology : Compare pharmacokinetic studies across rodent models (e.g., IV vs. oral administration). Analyze factors like:

- Solubility : Use logP measurements (octanol/water) to predict absorption.

- Metabolism : Identify metabolites via LC-MS/MS in plasma samples.

- Tissue distribution : Radiolabel the compound (¹⁴C) for autoradiography studies. Address variability by standardizing dosing protocols and animal strains .

Q. What experimental strategies can differentiate the effects of this compound from its potential hydrolysis products in cellular assays?

- Methodology :

- Control experiments : Co-administer hydrolysis inhibitors (e.g., esterase inhibitors) to isolate the parent compound’s activity.

- Isotopic labeling : Synthesize deuterated analogs to track metabolic fate via mass spectrometry.

- Knockout models : Use cells lacking specific hydrolases (e.g., sulfatase CRISPR knockouts) to confirm hydrolysis-dependent effects .

Key Research Challenges

- Synthetic Scalability : Sulfonation reactions often require strict anhydrous conditions to avoid hydrolysis, complicating large-scale synthesis .

- Biological Specificity : The fluorophenyl group may confer off-target interactions with sulfur-metabolizing enzymes, necessitating rigorous selectivity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.